N-(3,4-dimethylphenyl)-3-ethoxybenzamide

Description

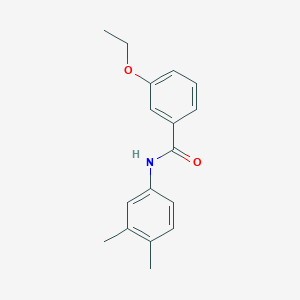

N-(3,4-Dimethylphenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzoyl group attached to a 3,4-dimethylphenylamine moiety. Its molecular structure (C₁₇H₁₉NO₂) includes two methyl groups on the phenyl ring and an ethoxy group at the meta position of the benzamide, which significantly influences its electronic and steric properties.

Crystallographic studies (single-crystal X-ray diffraction) confirm its planar benzamide core and non-coplanar orientation of the 3,4-dimethylphenyl group, with a dihedral angle of 82.3° between the aromatic rings. The crystal packing is stabilized by intermolecular N–H···O hydrogen bonds and van der Waals interactions .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(11-16)17(19)18-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

TURNCZKXQMZLNV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3,4-dimethylphenyl)-3-ethoxybenzamide with analogous benzamide derivatives, focusing on structural features, synthesis routes, and functional properties:

Key Structural and Functional Differences:

Substituent Effects :

- The 3-ethoxy group in the target compound enhances electron-donating capacity compared to the nitro group in ’s compound, which is electron-withdrawing. This difference impacts reactivity in catalytic processes and binding affinity in biological systems .

- Fluorine vs. Methyl Groups : The 3,4-difluorophenyl analog () exhibits stronger electronegativity, increasing metabolic stability but reducing lipophilicity compared to the dimethylphenyl variant .

Synthetic Accessibility :

- The target compound is synthesized via amide coupling between 3-ethoxybenzoic acid derivatives and 3,4-dimethylaniline, similar to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). In contrast, benzoxazol-containing analogs () require multistep reactions, including cyclization and nitration .

Biological and Catalytic Relevance: this compound’s moderate lipophilicity (LogP ~3.2) suggests better membrane permeability than the polar hydroxyalkyl derivative (, LogP ~1.8) but lower than the nitrobenzoxazol analog (, LogP ~4.5) .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.